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Introduction
The Vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit ATP-dependent proton pump

essential for the acidification of intracellular compartments, such as lysosomes and

endosomes, and the extracellular space in specialized cells.[1][2] This acidification is critical for

a myriad of cellular processes including protein degradation, receptor recycling, autophagy, and

neurotransmitter loading.[1][2] Given its central role, V-ATPase dysfunction is implicated in

various diseases like osteopetrosis, renal tubular acidosis, and cancer metastasis, making it a

compelling therapeutic target.[3]

TS 155-2, also known as JBIR-100, is an antibiotic isolated from Streptomyces sp. that

functions as a V-ATPase inhibitor. As a bafilomycin analogue, it represents a valuable tool for

studying the physiological roles of V-ATPase and for screening potential therapeutic agents that

target this proton pump. These application notes provide detailed protocols for measuring V-

ATPase activity and its inhibition by TS 155-2 using two common methods: a colorimetric assay

measuring ATP hydrolysis and a fluorometric assay measuring proton pumping.

Data Presentation
While specific V-ATPase inhibitory data such as IC50 for TS 155-2 is not extensively published,

the protocols described herein are designed to determine these values. The compound's

known biological activities are summarized below. For comparison, data for the well-
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characterized V-ATPase inhibitor Bafilomycin A1 is provided as an example of how inhibition

data can be presented.

Table 1: Biological Profile of V-ATPase Inhibitor TS 155-2 (JBIR-100)

Property Description Reference

Name TS 155-2 (JBIR-100)

Source
Isolated from a culture of

Streptomyces sp.

Class
Bafilomycin analogue,

macrolide antibiotic

Mechanism of Action

Inhibits V-ATPase activity,

depolarizes bacterial cell

membranes.

| Antimicrobial Activity (MIC) | 4 µM against Bacillus anthracis and Staphylococcus aureus

USA300; 8 µM against Bacillus subtilis; 16 µM against Vancomycin-resistant Enterococcus

(VRE). | |

Table 2: Example V-ATPase Inhibition Data (Bafilomycin A1)

Inhibitor Target Assay Type Result Reference

Bafilomycin A1
Bovine V-
ATPase

ATP-driven
proton
translocation

Dose-
dependent
inhibition
observed in
the nanomolar
range (0.006
nM - 6 nM).

| TS 155-2 | V-ATPase | (As per protocols below) | IC50 to be determined. | N/A |
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Principle of V-ATPase Inhibition by TS 155-2.

Experimental Protocols
Protocol 1: Colorimetric V-ATPase Activity Assay
(Inorganic Phosphate Detection)
This assay quantifies V-ATPase activity by measuring the amount of inorganic phosphate (Pi)

released from ATP hydrolysis. V-ATPase-specific activity is determined by calculating the

difference in Pi released in the absence and presence of the inhibitor TS 155-2.

A. Materials and Reagents

V-ATPase source: Isolated lysosomes or membrane fractions from cells/tissues.

TS 155-2 (or other inhibitors like Bafilomycin A1 as a positive control).

Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT.

ATP Solution: 100 mM ATP in 200 mM Tris Base, pH neutral.
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Other ATPase inhibitors (optional, to increase specificity): 1 mM sodium azide (to inhibit F-

type ATPases), 100 µM sodium orthovanadate (to inhibit P-type ATPases).

Phosphate Standard: 1 mM KH₂PO₄ solution.

Pi Detection Reagent: A malachite green-based reagent (e.g., PiColorLock™ Gold or

similar).

96-well clear microplate.

Microplate reader (absorbance at ~650 nm).

B. Experimental Procedure

Preparation of Phosphate Standards:

Prepare a serial dilution of the 1 mM Phosphate Standard in Assay Buffer to create

standards ranging from 0 to 50 µM (e.g., 0, 5, 10, 20, 30, 40, 50 µM).

Add 100 µL of each standard dilution to separate wells of the 96-well plate in duplicate.

These will be used to generate a standard curve.

Preparation of Inhibitor:

Prepare a stock solution of TS 155-2 in DMSO.

Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from

nanomolar to micromolar (e.g., 1 nM to 10 µM) to determine the IC50. Include a "vehicle

control" with DMSO only.

Assay Setup:

To appropriate wells of the 96-well plate, add the following in duplicate:

50 µL of Assay Buffer (with optional inhibitors like azide/vanadate).

10 µL of TS 155-2 dilution (or vehicle).
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30 µL of V-ATPase enzyme source (protein concentration should be optimized).

Include a "No Enzyme" control containing 80 µL of Assay Buffer and 10 µL of vehicle.

Pre-incubate the plate at 37°C for 10 minutes.

Reaction Initiation and Termination:

Initiate the reaction by adding 10 µL of 50 mM ATP solution (final concentration 5 mM) to

all wells except the phosphate standards. The total reaction volume is 100 µL.

Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The time should

be optimized to ensure the reaction is in the linear range.

Stop the reaction by adding 50 µL of the Pi Detection Reagent.

Allow color to develop for 10-30 minutes at room temperature as per the reagent

manufacturer's instructions.

Data Acquisition and Analysis:

Measure the absorbance of all wells at ~650 nm using a microplate reader.

Subtract the average absorbance of the "No Enzyme" control from all other values.

Generate a standard curve by plotting the absorbance of the phosphate standards versus

their concentration.

Use the standard curve to convert the absorbance values of the experimental samples into

the amount of Pi released (in nmol).

V-ATPase activity (nmol Pi/min/mg protein) = (nmol of Pi released) / (incubation time in

min × mg of protein per well).

The TS 155-2-sensitive activity is the difference between the activity in the vehicle control

and the activity in the presence of a saturating concentration of TS 155-2.
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To determine the IC50, plot the percentage of inhibition [(1 - (Activity with inhibitor / Activity

with vehicle)) × 100] against the logarithm of the TS 155-2 concentration and fit the data to

a dose-response curve.

Protocol 2: Fluorometric V-ATPase Activity Assay
(Proton Pumping)
This assay measures the proton pumping function of V-ATPase by monitoring the quenching of

acridine orange (AO) fluorescence. As protons are pumped into vesicles, the lumen acidifies,

causing AO to accumulate and its fluorescence to decrease.

A. Materials and Reagents

V-ATPase source: Isolated sealed vesicles (e.g., lysosomes, vacuoles).

TS 155-2.

Pumping Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂.

Acridine Orange (AO) Stock: 1 mM in ethanol.

ATP Solution: 100 mM ATP, pH neutral.

FCCP (protonophore): 10 mM in ethanol (for disrupting the proton gradient).

96-well black, clear-bottom microplate.

Fluorescence plate reader (Excitation: 490 nm, Emission: 520-530 nm).

B. Experimental Procedure

Assay Setup:

Add the following to each well of the 96-well plate:

180 µL of Pumping Buffer.

Vesicles containing V-ATPase (amount to be optimized).
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Acridine Orange to a final concentration of 5-10 µM.

TS 155-2 at various concentrations (or vehicle control).

Mix gently and incubate for 5 minutes at room temperature to allow the inhibitor to bind.

Fluorescence Measurement:

Place the plate in the fluorescence reader and record a baseline fluorescence reading for

1-2 minutes (Excitation 490 nm / Emission 530 nm).

Initiate proton pumping by adding 20 µL of 20 mM ATP (final concentration 2 mM).

Immediately begin kinetic measurement of fluorescence, recording every 30-60 seconds

for 15-30 minutes. A decrease in fluorescence indicates proton pumping.

(Optional) At the end of the run, add 2 µL of 100 µM FCCP (final concentration 1 µM) to

dissipate the proton gradient and confirm that the fluorescence quenching was due to

acidification. Fluorescence should return to baseline levels.

Data Analysis:

The rate of V-ATPase activity is proportional to the initial rate of fluorescence quenching.

Calculate the initial slope of the fluorescence curve for each condition.

Normalize the rates by setting the vehicle control rate to 100% activity.

Calculate the percentage of inhibition for each concentration of TS 155-2.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the TS 155-2 concentration.

Applications and Significance
These protocols provide a robust framework for characterizing the inhibitory activity of TS 155-
2 against V-ATPase. The applications of this assay are extensive:

Drug Discovery: High-throughput screening of compound libraries to identify novel V-ATPase

inhibitors.
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Mechanism of Action Studies: Elucidating how novel compounds inhibit V-ATPase, whether

by targeting the V1 (ATP hydrolysis) or V0 (proton translocation) domain.

Cancer Research: Investigating the role of V-ATPase in tumor progression and metastasis

and testing the efficacy of inhibitors in cancer models.

Cell Biology: Studying the physiological consequences of V-ATPase inhibition on processes

like autophagy, endosomal trafficking, and signaling.

By providing detailed methods to quantify V-ATPase inhibition, these notes enable researchers

to effectively utilize TS 155-2 as a tool to explore the multifaceted roles of this essential proton

pump in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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